molecular formula C9H6F4O3 B15204693 5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B15204693
M. Wt: 238.14 g/mol
InChI Key: DJOGUPLNTGOWHK-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic organic compound characterized by the presence of a hydroxymethyl group and four fluorine atoms attached to a benzodioxane ring

Properties

IUPAC Name

(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGUPLNTGOWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of tetrafluorobenzodioxane as a starting material, which undergoes hydroxymethylation in the presence of formaldehyde and a base catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: shares similarities with other fluorinated benzodioxane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a hydroxymethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high-performance materials and specialized chemical reactivity.

Biological Activity

5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by the presence of a benzodioxane core substituted with hydroxymethyl and tetrafluoro groups. These modifications significantly influence its biological interactions and pharmacokinetics.

PropertyValue
Molecular FormulaC9H8F4O2
Molecular Weight224.152 g/mol
Boiling Point214.2 ± 35.0 °C
Density1.4 ± 0.1 g/cm³
LogP1.01

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.

2. Anti-inflammatory Effects

The compound has been studied for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. In vitro studies have demonstrated that derivatives of this compound can selectively inhibit COX-2 activity without affecting COX-1, suggesting a favorable profile for anti-inflammatory therapies .

3. Antiviral Properties

Recent investigations have highlighted the antiviral potential of benzodioxane derivatives against various viral infections. For instance, certain studies have shown that these compounds can inhibit the replication of human coronaviruses in cell culture models . The mechanisms involve interference with viral entry or replication processes.

Case Study 1: COX-2 Inhibition

A study focused on the structure-activity relationship (SAR) of tetrahydrofuran derivatives revealed that substituents at specific positions significantly affect COX-2 inhibitory activity. The presence of hydroxymethyl and fluorinated groups was found to enhance selectivity towards COX-2 over COX-1, indicating that similar modifications in benzodioxane derivatives may yield compounds with improved anti-inflammatory efficacy .

Case Study 2: Antiviral Activity Against HCoV

In a study examining the antiviral effects of various natural compounds against human coronavirus (HCoV), it was found that benzodioxane derivatives could protect human lung cells from virus-induced cytopathic effects. The compounds exhibited dose-dependent inhibition of viral replication and improved cell viability compared to untreated controls .

The biological activity of this compound is believed to arise from several mechanisms:

  • Interaction with Enzymatic Targets : The compound's structural features allow it to bind effectively to active sites on enzymes like COX-2, inhibiting their activity.
  • Radical Scavenging : The hydroxymethyl group contributes to the compound's ability to donate electrons and neutralize free radicals.
  • Cell Membrane Penetration : The lipophilic nature due to fluorination enhances membrane permeability, facilitating intracellular action against viral pathogens.

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